

Azido-PEG1-azide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Azido-PEG1-azide	
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An In-depth Examination of a Homobifunctional Linker for Advanced Bioconjugation and Drug Development

Azido-PEG1-azide, identified by CAS number 24345-74-2, is a short, discrete polyethylene glycol (PEG)-based molecule that serves as a homobifunctional crosslinker.[1][2] Its structure, featuring two terminal azide groups separated by a single PEG unit, makes it a valuable tool in the fields of chemical biology, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on practical information for researchers, scientists, and drug development professionals.

Core Properties and Specifications

Azido-PEG1-azide is a colorless to light yellow oil at room temperature.[3][4] Its key chemical and physical properties are summarized in the table below. The presence of the hydrophilic PEG spacer enhances its solubility in aqueous media, a crucial feature for biological applications.[5][6]



Property	Value	Source
CAS Number	24345-74-2	[1][3]
Molecular Formula	C4H8N6O	[3][7]
Molecular Weight	156.15 g/mol	[3][7]
IUPAC Name	1-azido-2-(2- azidoethoxy)ethane	[2][8]
Synonyms	Bis(2-azidoethyl) ether, 1,5- Diazido-3-oxapentane	[2][8]
Physical Form	Colorless to light yellow liquid/oil	[3][4]
Purity	>98% (HPLC)	

Storage and Stability

Proper storage is critical to maintain the integrity of **Azido-PEG1-azide**. For long-term storage (months to years), it is recommended to keep the compound at -20°C, protected from light.[3] For short-term storage (days to weeks), temperatures between 0-10°C are suitable.[4][5] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[9][10] The stability of the azide functional groups is influenced by factors such as temperature, moisture, and light.[11]

Synthesis of Azido-PEG Compounds

While a specific, detailed experimental protocol for the synthesis of **Azido-PEG1-azide** (CAS 24345-74-2) is not readily available in the reviewed literature, a general and representative method for creating azido-terminated PEG molecules involves a two-step process starting from the corresponding diol. This process is outlined below.

Representative Synthesis Protocol for an Azido-PEG Compound



This protocol describes a general method for the synthesis of azido-PEG compounds from their corresponding diols, which is a common strategy for this class of molecules.

Step 1: Tosylation of the Diol

- Dissolve the starting PEG-diol in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and pyridine.
- Cool the solution in an ice bath.
- Add p-toluenesulfonyl chloride (TsCl) portion-wise, typically in a molar excess (e.g., 2.2 equivalents).
- Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG.

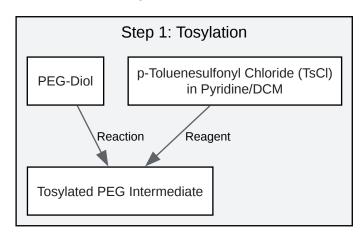
Step 2: Azidation of the Tosylated PEG

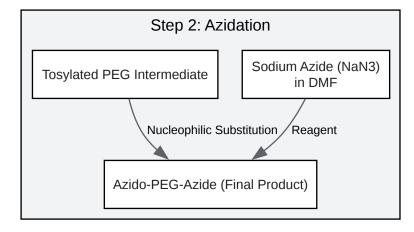
- Dissolve the tosylated PEG intermediate in a polar aprotic solvent like N,Ndimethylformamide (DMF).
- Add sodium azide (NaN3) in molar excess (e.g., 5-10 equivalents).
- Heat the reaction mixture, for instance, to 80-100°C, and stir for 24-48 hours.
- Monitor the reaction for the disappearance of the starting material by TLC.
- After completion, cool the reaction mixture and add water.



- Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the crude product using column chromatography on silica gel to yield the final Azido-PEG-azide compound.

General Synthesis of Azido-PEG-Azide





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A generalized workflow for the synthesis of Azido-PEG-Azide compounds.

Applications in Bioconjugation and PROTAC Synthesis



The twin azide groups of **Azido-PEG1-azide** make it an ideal homobifunctional linker for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[12] It participates in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the crosslinking of molecules that have been functionalized with alkynes or strained cyclooctynes.[9][13]

Proteolysis Targeting Chimera (PROTAC) Synthesis

A significant application of **Azido-PEG1-azide** is in the synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[9] **Azido-PEG1-azide** can serve as the central linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Experimental Protocol: PROTAC Assembly via Click Chemistry

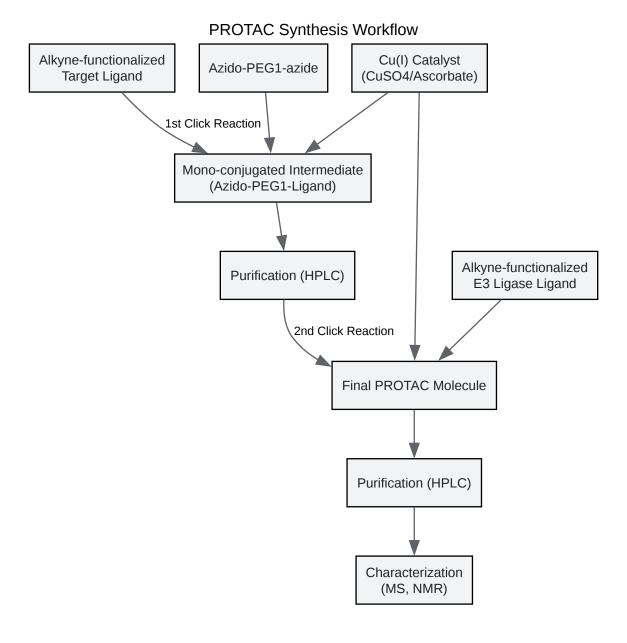
This protocol outlines the general steps for using **Azido-PEG1-azide** to synthesize a PROTAC by linking two alkyne-functionalized components.

- Component Preparation:
 - Synthesize or procure the alkyne-functionalized target protein ligand and the alkynefunctionalized E3 ligase ligand.
 - Prepare a stock solution of Azido-PEG1-azide in a suitable anhydrous solvent (e.g., DMSO or DMF).
- Sequential Click Reactions (CuAAC):
 - First Click Reaction:
 - Dissolve the first alkyne-functionalized ligand (1 equivalent) and a slight excess of **Azido-PEG1-azide** (e.g., 1.2 equivalents) in a solvent mixture (e.g., t-BuOH/water).
 - Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ by adding a reducing agent like sodium ascorbate (0.2-0.5 equivalents) to a solution of copper(II) sulfate (CuSO4) (0.1 equivalents). A stabilizing ligand such as TBTA can be included.



- Add the catalyst solution to the ligand mixture and stir at room temperature. Monitor the reaction by LC-MS.
- Upon completion, purify the mono-conjugated product by HPLC.
- Second Click Reaction:
 - Dissolve the purified mono-conjugated product (1 equivalent) and the second alkynefunctionalized ligand (1.1 equivalents) in the reaction solvent.
 - Add a fresh copper(I) catalyst solution as described above.
 - Stir at room temperature and monitor the formation of the final PROTAC by LC-MS.
- Purification and Characterization:
 - Purify the final PROTAC molecule using reverse-phase HPLC.
 - Characterize the product by mass spectrometry and NMR to confirm its identity and purity.





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Workflow for PROTAC synthesis using **Azido-PEG1-azide**.

Bioconjugation and Crosslinking

Azido-PEG1-azide is also used for general bioconjugation and crosslinking applications. For instance, it can be used to link two proteins, a protein and a peptide, or a protein and a small molecule drug, provided these molecules are first functionalized with a reactive group for click chemistry.

Experimental Protocol: Crosslinking of Alkyne-Modified Biomolecules

Foundational & Exploratory

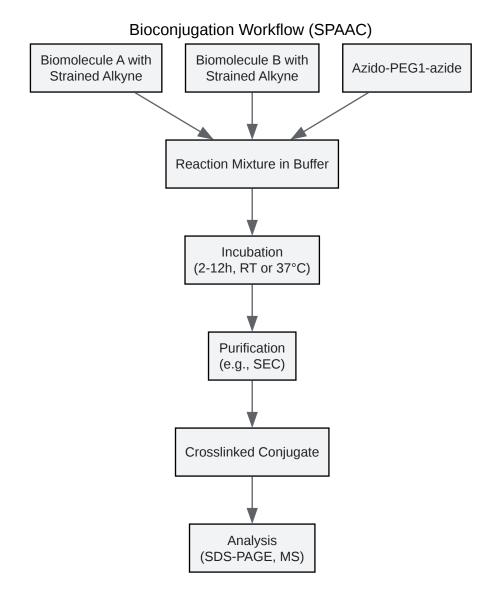




This protocol describes the crosslinking of two different biomolecules (Biomolecule A and Biomolecule B) that have been modified to contain alkyne groups.

- · Preparation of Reaction Components:
 - Prepare solutions of the alkyne-functionalized Biomolecule A and Biomolecule B in a suitable buffer (e.g., PBS, pH 7.4).
 - Prepare a stock solution of Azido-PEG1-azide in an aqueous-miscible solvent like DMSO.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
 - This copper-free method is preferred for live-cell applications or with sensitive proteins.
 - Ensure biomolecules are functionalized with a strained alkyne (e.g., DBCO, BCN).
 - Combine Biomolecule A and Biomolecule B in the reaction buffer.
 - Add Azido-PEG1-azide to the mixture. A molar ratio of 1:1:1 is a good starting point, but optimization may be required.
 - Incubate the reaction for 2-12 hours at room temperature or 37°C.
- Purification of the Conjugate:
 - Remove unreacted components and byproducts using a suitable method for the biomolecules being used, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.
- Analysis of the Conjugate:
 - Analyze the purified product to confirm successful crosslinking. Techniques like SDS-PAGE (expecting a band shift), mass spectrometry, and HPLC are commonly used.





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A typical workflow for crosslinking biomolecules via SPAAC.

Conclusion

Azido-PEG1-azide is a versatile and efficient homobifunctional linker that has become an important tool for researchers in various scientific disciplines. Its well-defined structure and reactivity in click chemistry reactions allow for the precise construction of complex molecular architectures, from bioconjugates to advanced therapeutics like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this valuable chemical tool.



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